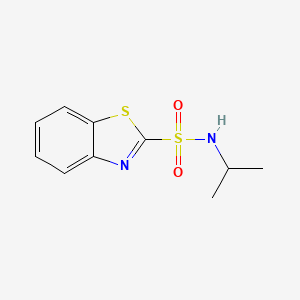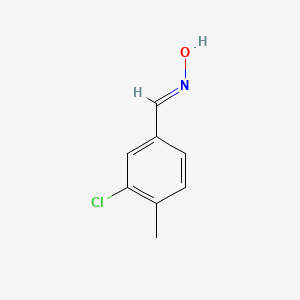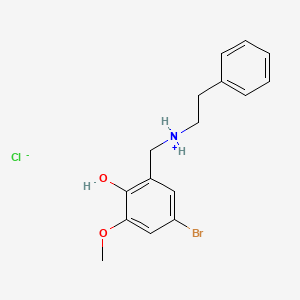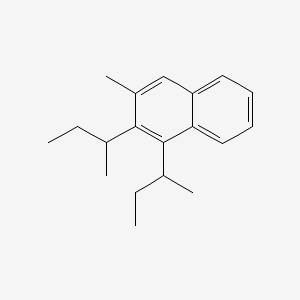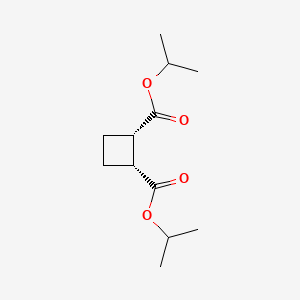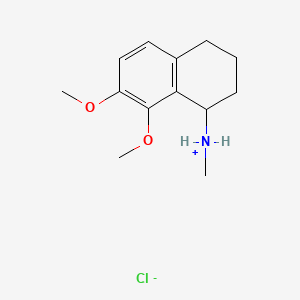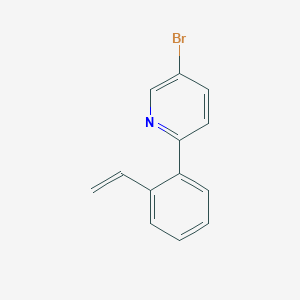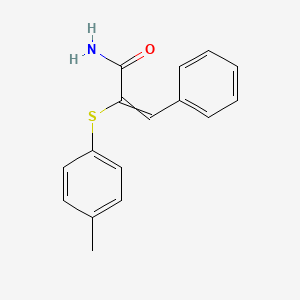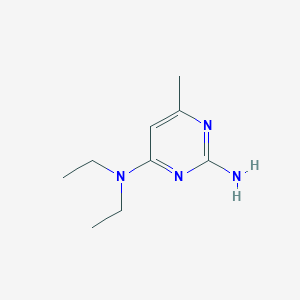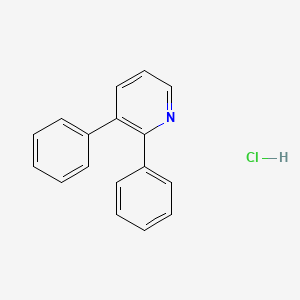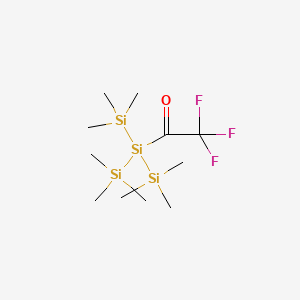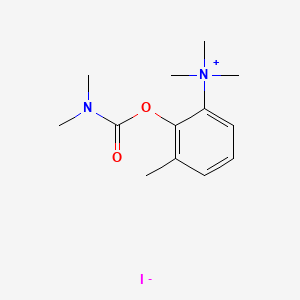
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants. This particular compound is characterized by its unique structure, which includes a dimethylcarbamoyloxy group and a tolyl group attached to the ammonium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent, such as acetone or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent, such as diethyl ether.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
化学反应分析
Types of Reactions
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium ion to tertiary amines.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in aqueous solutions.
Major Products Formed
Oxidation: N-oxides
Reduction: Tertiary amines
Substitution: Quaternary ammonium salts with different anions
科学研究应用
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Used in the formulation of surfactants and detergents.
作用机制
The antimicrobial activity of Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide is primarily due to its ability to disrupt cell membranes. The positively charged ammonium ion interacts with the negatively charged components of bacterial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known to target and disrupt microbial cell membranes .
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium iodide: Used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Ammonium, (2-(dimethylcarbamoyloxy)-3-tolyl)trimethyl-, iodide is unique due to its specific structure, which includes a dimethylcarbamoyloxy group and a tolyl group. This structure may confer specific properties, such as enhanced antimicrobial activity or unique interactions with biological membranes, compared to other quaternary ammonium compounds .
属性
CAS 编号 |
64050-06-2 |
|---|---|
分子式 |
C13H21IN2O2 |
分子量 |
364.22 g/mol |
IUPAC 名称 |
[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O2.HI/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |
InChI 键 |
TXFCNSHBMFHFGX-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


